3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26ClN3O4S and its molecular weight is 439.96. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancing Properties
SB-399885 , a compound with structural similarity to the query compound, is a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive-enhancing properties. In studies on aged rats, SB-399885 significantly reversed age-dependent deficits in water maze spatial learning and novel object recognition paradigms, likely mediated by enhancements of cholinergic function. This suggests potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activities
Compounds derived from the reaction of various ester ethoxycarbonylhydrazones with primary amines, bearing structural resemblance to the query compound, were synthesized and evaluated for their antimicrobial activities. Some of these novel compounds demonstrated good or moderate activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Anticonvulsant Action
New benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors were synthesized and evaluated for their anticonvulsant activity. Several derivatives displayed effective seizure protection in animal models, suggesting their potential for treating conditions such as epilepsy. The research indicates a promising direction for developing new therapeutic agents based on sulfonamide chemistry (Mishra et al., 2017).
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O4S/c1-27-17-5-3-16(4-6-17)24-13-11-23(12-14-24)10-9-22-29(25,26)18-7-8-20(28-2)19(21)15-18/h3-8,15,22H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSAEILRWQRLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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